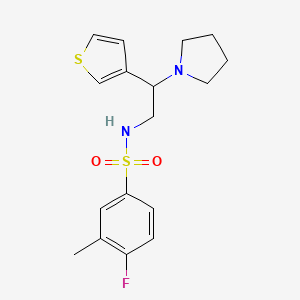

4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthetic Routes: : The synthesis typically involves multi-step processes starting from readily available starting materials

Reaction Conditions: : These reactions often require stringent conditions, including the use of catalysts such as palladium, specific temperature controls, and sometimes the application of protective groups to avoid side reactions.

Industrial Production Methods

Scalability: : Industrial production may involve continuous flow processes to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters.

Reagents and Solvents: : Commonly used reagents include sulfonyl chlorides and secondary amines, while solvents might range from dimethylformamide to toluene.

Analyse Chemischer Reaktionen

Types of Reactions: : This compound is capable of undergoing various chemical transformations, including:

Oxidation: : Conversion to sulfoxides or sulfones.

Reduction: : Reduction of the nitro group if present in derivatives.

Substitution: : Nucleophilic substitution on the benzene ring or at the sulfonamide nitrogen.

Common Reagents and Conditions: : For oxidation, reagents like m-chloroperoxybenzoic acid (mCPBA) are common. Reduction might involve hydrogenation catalysts like palladium on carbon. Substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products: : The products vary based on the reaction but can include hydroxylated, sulfinylated, or alkylated derivatives, each with distinct properties and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : Potential use as a ligand in transition metal catalyzed reactions due to the presence of the sulfonamide group.

Analytical Chemistry: : Used as a standard for developing analytical techniques such as chromatography or mass spectrometry.

Biology and Medicine

Pharmaceuticals: : Investigation into its potential as a therapeutic agent, given its structural similarities to known biologically active sulfonamides.

Biochemical Studies: : Utilized in studies of enzyme inhibition, particularly those enzymes involved in sulfur metabolism.

Industry

Materials Science: : Application in the development of advanced materials with specific electronic or photophysical properties due to its aromatic and heterocyclic components.

Wirkmechanismus

The exact mechanism by which 4-fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects can be multifaceted, involving:

Molecular Targets: : Sulfonamide moiety interacts with sulfur-containing enzymes or proteins.

Pathways Involved: : Potential to inhibit specific metabolic pathways, impacting cellular processes or pathogenic organisms.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, such as other benzenesulfonamide derivatives:

Uniqueness: : The presence of the pyrrolidinyl and thiophenyl groups enhances its reactivity and potential biological activity.

List of Similar Compounds: : Some notable ones include:

4-chloro-3-methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: : Lacks the thiophenyl group, leading to different reactivity.

4-fluoro-3-methyl-N-(2-(piperidin-1-yl)ethyl)benzenesulfonamide: : Contains a piperidine instead of a pyrrolidine ring, impacting its steric and electronic properties.

This compound's distinct blend of functional groups opens doors to myriad applications in science and industry, making it a valuable subject of study.

Biologische Aktivität

4-Fluoro-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H18FNO2S

- Molecular Weight : 303.37 g/mol

Antitumor Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.76 | MCF-7 |

| Compound B | 1.47 | A549 |

| Compound C | 0.12 | A375 |

These values suggest that modifications in the chemical structure can significantly enhance biological activity.

Neuropharmacological Effects

The pyrrolidine and thiophene moieties in the compound may contribute to neuropharmacological effects. Similar compounds have been shown to affect dopamine and serotonin receptors, indicating potential applications in treating neurological disorders.

Case Studies

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives, revealing that modifications at the nitrogen atom significantly influenced their anticancer activity. The study found that introducing a pyrrolidine ring increased efficacy against breast cancer cell lines (IC50 = 0.65 µM) . -

Neurotransmitter Interaction :

Another investigation into sulfonamide derivatives indicated that compounds with similar structures could act as serotonin reuptake inhibitors, suggesting potential applications in treating depression and anxiety disorders .

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2S2/c1-13-10-15(4-5-16(13)18)24(21,22)19-11-17(14-6-9-23-12-14)20-7-2-3-8-20/h4-6,9-10,12,17,19H,2-3,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSUJBFLWJNDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.